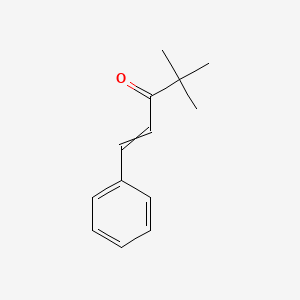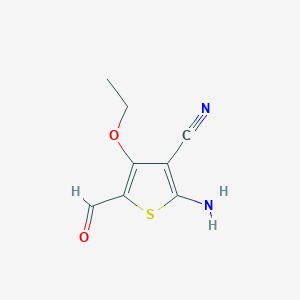
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings
準備方法
The synthesis of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
化学反応の分析
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(2-Chloropyridin-4-yl)-1,2,4-triazole: Similar structure but contains a triazole ring instead of an oxadiazole ring.
5-(2-Chloropyridin-4-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H7ClN4O |
|---|---|
分子量 |
258.66 g/mol |
IUPAC名 |
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-6-8(3-5-15-10)12-16-11(17-18-12)9-2-1-4-14-7-9/h1-7H |
InChIキー |
RUNXZKXIGISMAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)



